Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemical reactions and subsequent derivatization steps to produce the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxymethyl and tert-butyl ester groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding, while the tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 2-methylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxymethyl and tert-butyl ester groups. This combination of functional groups provides a distinct reactivity profile and makes it a valuable building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-8-9-5-12(6-9,7-14)13(8)10(15)16-11(2,3)4/h8-9,14H,5-7H2,1-4H3 |
InChI Key |
JHHBAEVEKIRZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2)(N1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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